1,4-Dimethyl-1H-indazole-5-boronic acid is a boronic acid derivative characterized by its unique indazole structure. Its molecular formula is , and it has a molecular weight of approximately 190.007 g/mol. The compound is classified under boronic acids due to the presence of a boron atom bonded to a hydroxyl group, which confers significant reactivity, particularly in the context of Suzuki-Miyaura cross-coupling reactions. It is noted for its high purity, typically exceeding 95%, making it suitable for various applications in chemical synthesis and biological research .
These reactions highlight the versatility of 1,4-Dimethyl-1H-indazole-5-boronic acid in synthetic organic chemistry.
The synthesis of 1,4-Dimethyl-1H-indazole-5-boronic acid typically involves several key steps:
These methods highlight the compound's synthetic accessibility and versatility in laboratory settings .
1,4-Dimethyl-1H-indazole-5-boronic acid finds applications across various fields:
These applications underscore its significance in both academic research and industrial processes.
Interaction studies involving 1,4-Dimethyl-1H-indazole-5-boronic acid focus on its reactivity with biological targets and other small molecules. Research has shown that:
Understanding these interactions is crucial for optimizing its use in therapeutic contexts and enhancing its efficacy.
Several compounds share structural similarities with 1,4-Dimethyl-1H-indazole-5-boronic acid. Here’s a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,6-Dimethyl-1H-indazole-5-boronic acid | Different methyl substitution pattern | |
1,7-Dimethyl-1H-indazole-5-boronic acid | Another methyl substitution variant | |
1H-Indazole-5-boronic acid | Lacks additional methyl groups |
The uniqueness of 1,4-Dimethyl-1H-indazole-5-boronic acid lies in its specific methylation pattern at the 1 and 4 positions of the indazole ring, which may influence its reactivity and biological properties compared to these similar compounds.
Traditional boronation methodologies for indazole boronic acid synthesis rely primarily on direct metallation-boronation sequences and halogen-metal exchange reactions [7]. The classical approach involves the treatment of 5-bromo-1,4-dimethyl-1H-indazole with strong bases such as n-butyllithium at low temperatures, followed by quenching with trialkyl borates [34]. This methodology proceeds through the formation of an organolithium intermediate that subsequently undergoes nucleophilic attack on the electrophilic boron center [35].
The metallation-boronation sequence typically requires cryogenic conditions to prevent decomposition of the sensitive organometallic intermediates [34]. Temperature control between -78°C and -40°C has proven essential for maintaining reaction selectivity and minimizing side reactions [21]. The choice of borate electrophile significantly influences the reaction outcome, with triisopropyl borate showing superior performance compared to trimethyl or triethyl analogues due to reduced steric hindrance during the transesterification step [35].
Borating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
Triisopropyl borate | -78 | 2.0 | 68 | 94 |
Trimethyl borate | -65 | 3.5 | 52 | 87 |
Triethyl borate | -70 | 2.5 | 61 | 91 |
Hydrolysis conditions following the boronation step require careful optimization to prevent boronic acid degradation [35]. Aqueous acidic workup using dilute hydrochloric acid at temperatures below 0°C has demonstrated optimal results for preserving the boronic acid functionality while removing unwanted by-products [34]. The traditional approach, while reliable, suffers from limitations including harsh reaction conditions, limited functional group tolerance, and the requirement for pre-functionalized starting materials [7].
Alternative traditional methods include the direct boronation of indazole derivatives using borane complexes or boron halides under Lewis acid conditions [6]. These approaches typically employ aluminum chloride or boron trifluoride as activating agents, facilitating electrophilic aromatic substitution at the desired position [8]. However, regioselectivity control remains challenging with these methodologies, often requiring extensive purification procedures to isolate the desired 5-substituted product [6].
Transition metal-catalyzed approaches have revolutionized the synthesis of indazole boronic acids through the development of palladium-catalyzed borylation reactions [11] [13]. The Suzuki-Miyaura cross-coupling methodology represents the most widely employed strategy for constructing carbon-boron bonds in indazole systems [17]. This approach utilizes 5-halo-1,4-dimethyl-1H-indazole precursors in combination with diboron reagents under palladium catalysis [13].
Palladium-catalyzed borylation reactions typically employ bis(pinacolato)diboron as the boron source due to its stability and reactivity profile [20]. The catalytic system commonly consists of palladium acetate or palladium chloride complexes ligated with phosphine ligands such as triphenylphosphine or 1,1'-bis(diphenylphosphino)ferrocene [13]. Base selection plays a crucial role in reaction efficiency, with potassium acetate and cesium carbonate showing superior performance compared to weaker bases [24].
Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reaction Time (h) |
---|---|---|---|---|---|
Pd(OAc)2/PPh3 | K2CO3 | Dioxane | 100 | 78 | 12 |
PdCl2(dppf) | Cs2CO3 | DMF | 85 | 83 | 8 |
Pd(PPh3)4 | KOAc | Toluene | 110 | 72 | 16 |
The mechanism of palladium-catalyzed borylation involves oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the diboron reagent [11]. Subsequent reductive elimination releases the borylated product and regenerates the catalytic species [12]. This catalytic cycle allows for mild reaction conditions and excellent functional group tolerance compared to traditional methodologies [15].
Recent advances in catalyst design have focused on developing more active and selective systems for indazole borylation [14]. N-heterocyclic carbene ligands have shown promise in enhancing catalyst stability and reducing reaction times [15]. Additionally, the use of palladium nanoparticles supported on various materials has demonstrated improved recyclability and cost-effectiveness for large-scale applications [16].
Nickel-catalyzed borylation represents an emerging alternative to palladium-based systems, offering potential cost advantages while maintaining high reactivity [10]. Nickel complexes with bipyridine or phosphine ligands have successfully mediated the borylation of indazole halides under mild conditions [15]. However, these systems generally require higher catalyst loadings and more careful optimization of reaction parameters compared to their palladium counterparts [10].
Copper-mediated cyclization approaches offer unique advantages for the construction of indazole boronic acids through tandem bond-forming sequences [18] [19] [21]. These methodologies typically involve the formation of both the indazole ring system and the boronic acid functionality in a single synthetic operation [22]. Copper acetate has emerged as the most effective catalyst for these transformations due to its ability to promote both carbon-nitrogen bond formation and subsequent borylation steps [21].
The copper-catalyzed synthesis of indazoles from 2-formylphenylboronic acids represents a particularly elegant approach to accessing boronic acid-functionalized products [5] [9] [21]. This methodology employs diethyl azodicarboxylate as the nitrogen source and proceeds through a Chan-Evans-Lam coupling followed by acid-catalyzed cyclization [21]. The reaction demonstrates excellent regioselectivity for the formation of 1-substituted indazoles while preserving the boronic acid functionality [9].
Copper Source | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) |
---|---|---|---|---|
Cu(OAc)2 | DMF | 83 | 89 | >95 |
Cu(OAc)2 | DMA | 98 | 92 | >95 |
CuCl2 | DMA | 94 | 87 | 90 |
The mechanism of copper-mediated cyclization involves initial coordination of the copper center to both the formyl group and the azo compound [21]. Subsequent C-N bond formation occurs through nucleophilic attack of the hydrazine derivative on the activated carbonyl carbon [5]. The resulting intermediate undergoes intramolecular cyclization to form the indazole ring with concomitant elimination of the protecting groups [21].
Optimization studies have revealed that N,N-dimethylacetamide provides superior results compared to other polar aprotic solvents [5]. The enhanced reactivity in this solvent system is attributed to improved solvation of the copper catalyst and increased stability of the reactive intermediates [21]. Temperature control between 90-100°C has proven optimal for maximizing product formation while minimizing decomposition pathways [5].
Recent developments in copper-mediated indazole synthesis have focused on expanding the scope of compatible functional groups and improving reaction efficiency [18] [20]. The use of copper-boron complexes as dual-purpose reagents has shown promise for direct introduction of boronic acid functionalities during the cyclization process [23]. These approaches eliminate the need for separate borylation steps and provide streamlined access to complex indazole boronic acids [20].
Solvent selection plays a critical role in optimizing the synthesis of 1,4-dimethyl-1H-indazole-5-boronic acid across all synthetic methodologies [24] [25] [27]. The choice of solvent system significantly impacts reaction rates, selectivity, and product stability throughout the synthetic sequence [28]. Polar aprotic solvents have generally shown superior performance for indazole boronic acid synthesis due to their ability to stabilize charged intermediates while minimizing competitive side reactions [24].
N,N-Dimethylformamide and N,N-dimethylacetamide represent the most widely studied solvent systems for copper-mediated and palladium-catalyzed reactions [5] [21] [24]. These solvents provide excellent solubility for both organic substrates and inorganic catalysts while maintaining chemical inertness under the reaction conditions [27]. Comparative studies have demonstrated that N,N-dimethylacetamide consistently outperforms N,N-dimethylformamide in terms of reaction yields and product purity [5].
Solvent System | Dielectric Constant | Yield (%) | Reaction Rate | Product Purity (%) |
---|---|---|---|---|
DMF | 36.7 | 76 | Moderate | 91 |
DMA | 37.8 | 89 | Fast | 95 |
Dioxane/H2O (4:1) | Variable | 82 | Moderate | 93 |
Toluene | 2.4 | 65 | Slow | 88 |
The incorporation of water as a co-solvent has shown beneficial effects in certain cross-coupling applications [24]. Dioxane-water mixtures with ratios ranging from 4:1 to 9:1 have demonstrated enhanced reactivity for Suzuki-Miyaura borylation reactions [24]. The presence of water facilitates the transmetalation step by improving the solubility of inorganic bases and promoting the formation of more reactive boronate complexes [36].
Temperature-dependent solvent effects have been systematically investigated to optimize reaction conditions [25] [26]. Higher boiling solvents such as N,N-dimethylacetamide and diglyme allow for elevated reaction temperatures that accelerate reaction rates without compromising product stability [25]. However, careful temperature control remains essential to prevent thermal decomposition of sensitive boronic acid functionalities [27].
Recent studies have explored the use of ionic liquids and deep eutectic solvents as environmentally benign alternatives to traditional organic solvents [28]. These alternative solvent systems offer advantages including reduced volatility, improved catalyst recyclability, and enhanced product separation [28]. However, their application to indazole boronic acid synthesis remains limited due to compatibility issues with certain catalyst systems and higher viscosities that can impede mass transfer [25].
The Suzuki-Miyaura coupling reaction represents one of the most important carbon-carbon bond forming reactions in organic synthesis, particularly valuable for the construction of biaryl compounds [1]. For 1,4-dimethyl-1H-indazole-5-boronic acid, this transformation follows the well-established palladium-catalyzed mechanism involving oxidative addition, transmetalation, and reductive elimination steps [2].
The catalytic cycle begins with the formation of an active palladium(0) species through reduction of palladium(II) precatalysts [1]. The oxidative addition step involves the insertion of palladium into the carbon-halogen bond of the electrophilic coupling partner, generating an arylpalladium(II) halide intermediate [2]. This step is typically rate-determining and proceeds with retention of stereochemistry for vinyl halides [1].
The transmetalation step represents the key transformation where the organic fragment transfers from boron to palladium [3]. For 1,4-dimethyl-1H-indazole-5-boronic acid, this process requires base activation to generate a more reactive boronate species [2]. The base serves multiple functions: formation of the palladium hydroxide complex, activation of the boronic acid through formation of a tetrahedral boronate anion, and acceleration of the reductive elimination step [1].
Recent mechanistic studies have revealed that the transmetalation can proceed through different pathways depending on the boronic acid structure and reaction conditions [3]. For indazole-derived boronic acids, the electron-rich nature of the indazole ring enhances the nucleophilicity of the boron-carbon bond, facilitating transmetalation [4].
Palladium(II) precatalysts with phosphine ligands have demonstrated excellent performance in Suzuki-Miyaura couplings of indazole boronic acids [5]. The use of palladium(1,1'-bis(diphenylphosphino)ferrocene)dichloride (Pd(dppf)Cl2) as catalyst has shown particular effectiveness, achieving yields of 84% for 5-bromo-1-ethyl-1H-indazole coupled with N-Boc-2-pyrroleboronic acid [5].
The choice of base significantly influences reaction efficiency. Potassium carbonate (K2CO3) and potassium phosphate (K3PO4) are commonly employed, with the latter showing superior performance for challenging substrates such as aryl chlorides [6]. The reaction typically proceeds under mild conditions (80-100°C) in polar aprotic solvents such as dioxane or dimethylformamide [5].
Indazole boronic acids demonstrate broad substrate compatibility in Suzuki-Miyaura couplings [7]. The reaction tolerates various substitution patterns on both the indazole ring and the coupling partner. Electron-rich aryl halides couple more readily than electron-poor systems, while the presence of basic nitrogen atoms in the indazole ring can potentially inhibit the palladium catalyst through coordination [6].
The relative reactivity of halides follows the established order: iodides > triflates > bromides >> chlorides [1]. For 1,4-dimethyl-1H-indazole-5-boronic acid, coupling with aryl bromides and iodides proceeds smoothly under standard conditions, while chlorides may require more electron-rich ligands or elevated temperatures [7].
Protodeboronation represents a significant side reaction that can compete with desired coupling processes [8]. This transformation involves the replacement of the carbon-boron bond with a carbon-hydrogen bond through protonolysis, leading to loss of the boronic acid functionality [9].
Recent kinetic studies have identified seven distinct mechanistic pathways for protodeboronation in aqueous media [10]. The reaction proceeds through different mechanisms depending on the pH and the electronic nature of the aryl substituent [11]. For aromatic boronic acids, the process typically involves the formation of a trihydroxyboronate intermediate [ArB(OH)3]⁻ followed by carbon-boron bond cleavage [9].
The rate of protodeboronation shows strong pH dependence, with maximum stability typically observed around physiological pH (7-8) for most aryl boronic acids [11]. At low pH, acid-catalyzed pathways dominate, while at high pH, base-catalyzed mechanisms become prevalent [10].
Quantitative analysis of protodeboronation rates reveals significant variations among different boronic acid structures [11]. Phenylboronic acid exhibits a half-life of 2-3 hours at pH 7 and 70°C, while electron-deficient heteroaryl boronic acids show much faster decomposition rates [10]. The presence of electron-donating groups on the aromatic ring generally increases stability toward protodeboronation [11].
For indazole-derived boronic acids, the electron-rich nature of the indazole ring system provides moderate stability against protodeboronation [7]. The 1,4-dimethyl substitution pattern would be expected to further enhance stability through increased electron density on the aromatic system [11].
The rate of protodeboronation increases significantly with temperature, following typical Arrhenius behavior [9]. Polar protic solvents accelerate the reaction through stabilization of charged intermediates, while aprotic solvents provide enhanced stability [12].
The presence of coordinating solvents or additives can influence protodeboronation rates through stabilization of boronic acid intermediates [13]. For example, the addition of polyols can form stable boronate esters that resist protodeboronation [14].
The stability of 1,4-dimethyl-1H-indazole-5-boronic acid under different pH conditions is crucial for its synthetic applications and storage requirements [15]. Boronic acids exhibit complex pH-dependent behavior due to their ability to form tetrahedral boronate complexes [16].
At physiological pH (approximately 7.4), boronic acids exist in equilibrium between the neutral tricoordinate form ArB(OH)2 and the anionic tetracoordinate form [ArB(OH)3]⁻ [15]. The equilibrium position depends on the pKa of the boronic acid, which typically ranges from 8-10 for aryl boronic acids [16].
For 1,4-dimethyl-1H-indazole-5-boronic acid, the electron-donating methyl groups would be expected to increase the pKa relative to unsubstituted phenylboronic acid, shifting the equilibrium toward the neutral form at physiological pH [15].
Maximum stability is generally observed in the pH range of 7-8, where the equilibrium favors the neutral form while minimizing both acid and base-catalyzed decomposition pathways [15]. Below pH 5, acid-catalyzed protodeboronation becomes significant, while above pH 10, base-catalyzed pathways predominate [10].
The presence of coordinating species such as diols can significantly enhance stability through formation of cyclic boronate esters [14]. These complexes are stable at pH > 7.4 but undergo hydrolysis at pH < 5.0, providing a pH-responsive system [14].